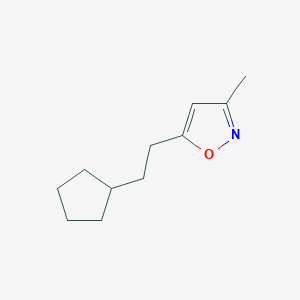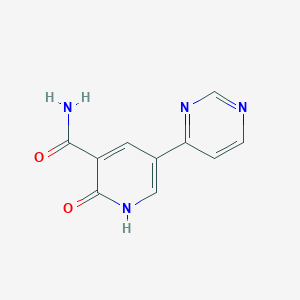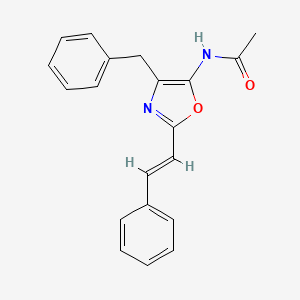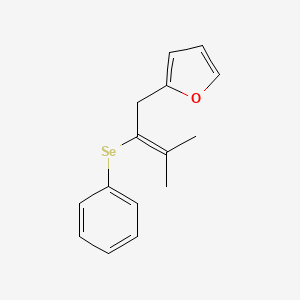
2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenylselanyl group, which is a selenium-containing functional group. The presence of these groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan typically involves the reaction of a furan derivative with a phenylselanyl-containing reagent. One common method is the reaction of 3-methyl-2-buten-1-ol with phenylselenyl chloride in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler furan derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Simplified furan derivatives without the phenylselanyl group.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan involves its interaction with specific molecular targets and pathways. The phenylselanyl group can interact with thiol-containing enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce cell death in certain types of cancer cells. Additionally, the furan ring can interact with DNA and proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-2-(phenylthio)but-2-en-1-yl)furan: Similar structure but contains a sulfur atom instead of selenium.
2-(3-Methyl-2-(phenylsulfonyl)but-2-en-1-yl)furan: Contains a sulfonyl group instead of a phenylselanyl group.
2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)thiophene: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the phenylselanyl group in 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan imparts unique chemical reactivity and biological activity compared to its sulfur-containing analogs. Selenium-containing compounds often exhibit higher biological activity and selectivity, making them valuable in medicinal chemistry .
Properties
CAS No. |
87728-77-6 |
|---|---|
Molecular Formula |
C15H16OSe |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-(3-methyl-2-phenylselanylbut-2-enyl)furan |
InChI |
InChI=1S/C15H16OSe/c1-12(2)15(11-13-7-6-10-16-13)17-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3 |
InChI Key |
QFHANTXTWPSBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CC1=CC=CO1)[Se]C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


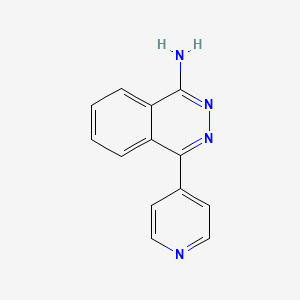

![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)
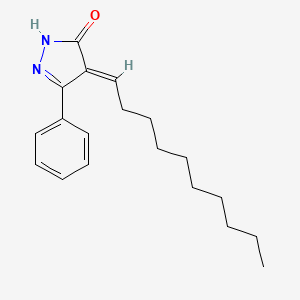

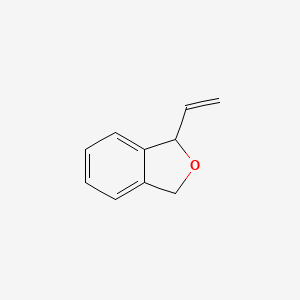
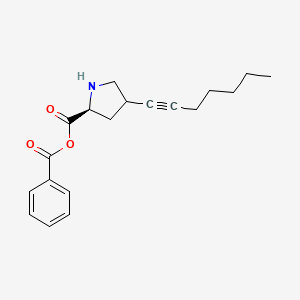

![Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-](/img/structure/B12903498.png)
